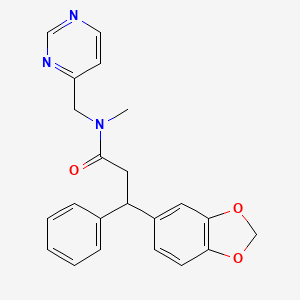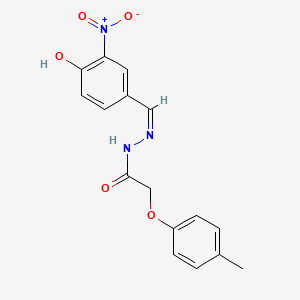![molecular formula C20H30N4 B6028201 N-methyl-1-(2-phenylethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine](/img/structure/B6028201.png)
N-methyl-1-(2-phenylethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-(2-phenylethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine is a compound that belongs to the class of synthetic opioids. It is also known as U-47700 and is a potent agonist of the μ-opioid receptor. The compound was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceutical Company. It has gained popularity in recent years due to its high potency and availability on the black market.
Mécanisme D'action
N-methyl-1-(2-phenylethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine binds to the μ-opioid receptor in the brain and spinal cord. This results in the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. The binding of the compound to the μ-opioid receptor also results in the activation of the reward pathway, which can lead to addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include pain relief, sedation, euphoria, respiratory depression, and constipation. The compound has a high potency and can produce these effects at low doses. However, it can also produce adverse effects such as addiction, tolerance, and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-methyl-1-(2-phenylethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine in lab experiments include its high potency and selectivity for the μ-opioid receptor. This makes it a useful tool for studying the role of the μ-opioid receptor in pain management and addiction. However, the compound also has limitations such as its potential for abuse and addiction, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research of N-methyl-1-(2-phenylethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine. One direction is the development of new drugs that target the μ-opioid receptor but have fewer adverse effects such as addiction and respiratory depression. Another direction is the study of the role of the μ-opioid receptor in the development of addiction and the development of new treatments for addiction. Additionally, research can be conducted to understand the molecular mechanisms of the compound's effects on the central nervous system and to develop new drugs for the treatment of pain.
Méthodes De Synthèse
The synthesis of N-methyl-1-(2-phenylethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine involves several steps. The first step is the reaction of 2-phenylethylamine with acetic anhydride to form N-acetyl-2-phenylethylamine. This is followed by the reaction of N-acetyl-2-phenylethylamine with propionyl chloride to form N-propionyl-N-acetyl-2-phenylethylamine. The final step involves the reaction of N-propionyl-N-acetyl-2-phenylethylamine with methylamine and pyrazole to form this compound.
Applications De Recherche Scientifique
N-methyl-1-(2-phenylethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine has been used in scientific research to study the μ-opioid receptor and its role in pain management. It has also been used to study the effects of opioids on the central nervous system and to develop new drugs for the treatment of pain.
Propriétés
IUPAC Name |
N-methyl-1-(2-phenylethyl)-N-(3-pyrazol-1-ylpropyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4/c1-22(13-7-16-24-15-6-12-21-24)20-10-5-14-23(18-20)17-11-19-8-3-2-4-9-19/h2-4,6,8-9,12,15,20H,5,7,10-11,13-14,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOQZDLVSMJRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C=CC=N1)C2CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6028118.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6028128.png)
![2-[4-cyclohexyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6028140.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B6028143.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine](/img/structure/B6028145.png)

![4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6028155.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6028161.png)
![N-[2-(cyclohexylamino)ethyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B6028180.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B6028192.png)
![3-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B6028198.png)
![N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-2-(ethylthio)benzamide](/img/structure/B6028211.png)
![N-(4-cyanophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6028221.png)